molecular formula C21H21N3O2S B2613637 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536710-28-8

3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2613637
CAS RN: 536710-28-8
M. Wt: 379.48
InChI Key: BLUVHWUJHVFBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one, also known as EPI, is a synthetic compound that has gained interest in the scientific community due to its potential applications in cancer research. EPI is a small molecule that can selectively bind to DNA and inhibit the activity of certain enzymes, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves selective binding to DNA and inhibition of enzyme activity. 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can bind to the minor groove of DNA, which can lead to changes in the DNA structure and inhibition of enzyme activity. 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has been shown to selectively inhibit the activity of topoisomerase 1 and DNA methyltransferase, which are overexpressed in many types of cancer. Inhibition of these enzymes can lead to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has been shown to have both biochemical and physiological effects. Biochemically, 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can selectively bind to DNA and inhibit the activity of certain enzymes, as discussed above. Physiologically, 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has been shown to induce apoptosis in cancer cells, which can lead to tumor regression. In addition, 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one in lab experiments include its selective binding to DNA and inhibition of enzyme activity, as well as its potential applications in cancer research. However, there are also limitations to using 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one in lab experiments. For example, 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has low solubility in water, which can make it difficult to administer in vivo. In addition, 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can be metabolized by certain enzymes, which can affect its efficacy.

Future Directions

There are several future directions for 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one research. One area of interest is the development of more efficient synthesis methods for 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one, which could lead to increased availability for research purposes. Another area of interest is the development of 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one analogs, which could have improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one in cancer therapy. Finally, there is potential for 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one to be used in combination with other cancer therapies, such as chemotherapy or radiation therapy, to improve treatment outcomes.

Synthesis Methods

The synthesis method for 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves several steps, including the reaction of 4-ethoxyaniline with ethyl 2-chloroacetate to form ethyl 4-ethoxyphenylacetate. This intermediate is then reacted with thiourea and potassium hydroxide to form 3-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one. Finally, the addition of isopropyl iodide and potassium carbonate leads to the formation of 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one.

Scientific Research Applications

3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has been shown to have potential applications in cancer research, particularly in the treatment of drug-resistant cancers. Studies have shown that 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can selectively inhibit the activity of certain enzymes, such as topoisomerase 1 and DNA methyltransferase, which are overexpressed in many types of cancer. In addition, 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. These properties make 3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one a promising candidate for cancer therapy.

properties

IUPAC Name

3-(4-ethoxyphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-4-26-15-11-9-14(10-12-15)24-20(25)19-18(23-21(24)27-13(2)3)16-7-5-6-8-17(16)22-19/h5-13,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUVHWUJHVFBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.